molecular formula C7H16ClNO2 B2497789 (3-Methoxypiperidin-3-yl)methanol hydrochloride CAS No. 1955517-97-1

(3-Methoxypiperidin-3-yl)methanol hydrochloride

Cat. No.: B2497789
CAS No.: 1955517-97-1
M. Wt: 181.66
InChI Key: FDCJRMZPFIDNSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxypiperidin-3-yl)methanol hydrochloride is an organic compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(3-Methoxypiperidin-3-yl)methanol hydrochloride is utilized in various scientific research fields, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Various precautionary statements are also provided, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypiperidin-3-yl)methanol hydrochloride typically involves the reaction of piperidine derivatives with methanol under specific conditions. One common method includes the reaction of 3-methoxypiperidine with formaldehyde and hydrogen chloride to yield the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The compound is often produced in bulk quantities and can be packaged under argon or vacuum to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypiperidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (3-Methoxypiperidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and hydrochloride salt form enhance its solubility and stability, making it suitable for various research applications .

Properties

IUPAC Name

(3-methoxypiperidin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-10-7(6-9)3-2-4-8-5-7;/h8-9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCJRMZPFIDNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCNC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955517-97-1
Record name (3-methoxypiperidin-3-yl)methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.